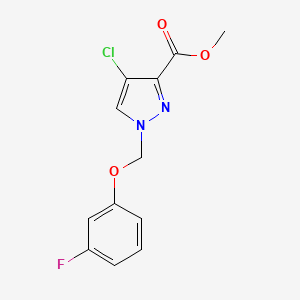

Methyl 4-chloro-1-((3-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-chloro-1-((3-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a chloro group and a fluorophenoxy group, making it a unique molecule with interesting properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-chloro-1H-pyrazole-3-carboxylic acid and 3-fluorophenol.

Reaction Steps: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with 3-fluorophenol in the presence of a base such as triethylamine to form the corresponding ester.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Batch Production: In an industrial setting, the synthesis is carried out in large reactors with continuous monitoring of reaction conditions to ensure product quality.

Catalysts: Catalysts such as palladium or nickel may be used to improve the efficiency of the reaction steps.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the chloro position.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, aqueous conditions.

Reduction: LiAlH₄, NaBH₄, in anhydrous ether.

Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of fluorophenyl groups with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and π-π interactions, while the chloro group can participate in halogen bonding. These interactions can modulate biological pathways and influence the activity of enzymes or receptors.

Comparison with Similar Compounds

4-chloro-1-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid: Similar structure but without the methyl ester group.

4-(4-chloro-2-fluorophenoxy)-3-(methylamino)methylphenyl: Contains a different substitution pattern on the phenyl ring.

CAY10566: A selective inhibitor of stearoyl-CoA desaturase with a different core structure.

Uniqueness: Methyl 4-chloro-1-((3-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate stands out due to its specific combination of functional groups, which can lead to unique reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Biological Activity

Methyl 4-chloro-1-((3-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate (CAS No. 1004194-23-3) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

The compound's chemical formula is C11H8ClFN2O3, with a molecular weight of 270.64 g/mol. The structure features a pyrazole ring substituted with a chloromethyl and a fluorophenoxy group, which contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C11H8ClFN2O3 |

| Molecular Weight | 270.64 g/mol |

| CAS Number | 1004194-23-3 |

| Standard Purity | 97% |

Antimicrobial Activity

Recent studies have demonstrated that various derivatives of pyrazole exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effective inhibition against various pathogens.

In Vitro Studies

A study evaluated the antimicrobial activity of several pyrazole derivatives, reporting that compound 7b (related to this compound) exhibited remarkable efficacy with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The study also noted that these compounds effectively inhibited biofilm formation, further highlighting their potential as antimicrobial agents.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched, with several studies indicating their ability to induce apoptosis in cancer cells.

Case Studies

- Compound Screening : A screening of various pyrazole derivatives revealed that certain compounds displayed significant growth inhibition against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, one derivative showed an IC50 value of 0.39 μM against NCI-H460 cells .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways involved in tumor growth and survival. For example, compounds derived from pyrazoles have been shown to inhibit Aurora-A kinase, a critical regulator of cell division, with IC50 values as low as 0.067 μM .

Table of Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | A549 | 0.39 |

| Pyrazole Derivative B | MCF-7 | 0.46 |

| Pyrazole Derivative C | NCI-H460 | 0.067 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects.

Research Findings

Research indicates that pyrazole derivatives can inhibit inflammatory pathways effectively:

- Inhibition of COX Enzymes : Some studies have shown that pyrazole compounds inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation .

Summary of Anti-inflammatory Activity

| Compound | Inhibition Target | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative D | COX-1 | 26 |

| Pyrazole Derivative E | COX-2 | 30 |

Properties

IUPAC Name |

methyl 4-chloro-1-[(3-fluorophenoxy)methyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O3/c1-18-12(17)11-10(13)6-16(15-11)7-19-9-4-2-3-8(14)5-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKGZEPUWRXLLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1Cl)COC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.